Home > Products > Screening Compounds P39573 > 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline
2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline -

2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline

Catalog Number: EVT-5007985
CAS Number:
Molecular Formula: C13H6Br2N4S
Molecular Weight: 410.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Substituted [, , ]triazolo[1,5-c]quinazolines are a class of heterocyclic compounds characterized by a fused triazole and quinazoline ring system with various substituents. These compounds have emerged as promising candidates for biological activity, particularly as antagonists for adenosine receptors [] and inhibitors of lipoxygenases [].

Synthesis Analysis

The synthesis of substituted [, , ]triazolo[1,5-c]quinazolines can be achieved through various methods. One common approach involves building the triazole ring onto a pre-existing quinazoline scaffold. For instance, reacting 2-chloro-4,5-dihydroimidazole with 2-aminobenzophenone hydrazones can lead to the formation of N-imidazolidin-2-ylidenehydrazones, which can be further cyclized to yield the desired triazoloquinazoline system [].

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a planar, aromatic triazoloquinazoline core. The specific substituents on the rings significantly influence their pharmacological activity and physicochemical properties. X-ray crystallographic analysis of representative compounds has provided detailed insights into their three-dimensional structures and intermolecular interactions [].

Chemical Reactions Analysis

Substituted [, , ]triazolo[1,5-c]quinazolines can undergo various chemical reactions, including ring-opening reactions and electrophilic aromatic substitutions. For example, mesoionic [, , ]triazolo[1,5-c]quinazolines have been shown to undergo ring-opening reactions with hydrochloric acid, leading to the formation of 4,5-dihydro-5-thioxo-1H-1,2,4-triazoles [].

Mechanism of Action

The mechanism of action for this class of compounds varies depending on the specific target and substituents. For example, as adenosine receptor antagonists, they are believed to bind competitively to the receptor, preventing the endogenous ligand from exerting its effects [].

Applications

Adenosine Receptor Antagonists: Several substituted [, , ]triazolo[1,5-c]quinazolines have demonstrated potent and selective antagonism towards specific adenosine receptor subtypes, making them promising candidates for treating various conditions, including cardiovascular diseases and inflammation [].

Lipoxygenase Inhibitors: Certain derivatives, particularly those with fluorine or thienyl substituents, have shown significant inhibitory activity against lipoxygenases, suggesting their potential as anti-inflammatory agents [].

Future Directions

    Structure-Activity Relationship Studies: Further investigations into the structure-activity relationships of substituted [, , ]triazolo[1,5-c]quinazolines are crucial for optimizing their potency, selectivity, and pharmacological profiles.

5-(2-Thienyl)[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Compound Description: This compound is a potent adenosine receptor antagonist. Specifically, it exhibits balanced pan-antagonist activity across various adenosine receptor subtypes, including A1, A2A, A2B, and A3. []

Relevance: 5-(2-Thienyl)[1,2,4]triazolo[1,5-c]quinazolin-2-amine shares the fundamental [, , ]triazolo[1,5-c]quinazoline scaffold with the target compound, 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline. Both compounds possess a 2-thienyl substituent attached to the core structure. The primary difference lies in the substitution at the 2-position of the [, , ]triazolo ring, where the target compound has a (4,5-dibromo-2-thienyl) group, and this related compound has an amino group. This comparison highlights the importance of substituents in modulating adenosine receptor affinity and selectivity. []

9-Bromo-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine

Compound Description: Similar to the previous compound, 9-bromo-5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine demonstrates antagonistic activity across multiple adenosine receptor subtypes (A1, A2A, A2B, and A3). It exhibits a distinct pharmacological profile compared to 5-(2-thienyl)[1,2,4]triazolo[1,5-c]quinazolin-2-amine, indicating the impact of the bromo and phenyl substituents on receptor binding. []

Relevance: This compound emphasizes the versatility of the [, , ]triazolo[1,5-c]quinazoline core as a pharmacophore for adenosine receptor modulation. It shares the core structure with 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline. While both have a halogen substituent on the quinazoline moiety, they differ in the 5-position substituent—a phenyl group in this related compound versus a (4,5-dibromo-2-thienyl) group in the target compound. []

2,5-Diphenyl[1,2,4]triazolo[1,5-c]quinazoline

Compound Description: This compound exhibits dual antagonistic activity targeting both A1 and A3 adenosine receptors. This dual-targeting characteristic suggests potential therapeutic applications where modulating both receptor subtypes is beneficial. []

Relevance: This compound highlights the impact of substituent variations on the [, , ]triazolo[1,5-c]quinazoline scaffold, particularly the introduction of a phenyl group at the 2-position. Compared to 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline, the absence of the 2-thienyl group and the presence of two phenyl groups significantly alters the receptor selectivity profile. This comparison suggests that modifications at these positions are crucial for fine-tuning the pharmacological properties of these compounds. []

3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline

Compound Description: This compound stands out as a highly potent and selective antagonist for the A3 adenosine receptor. Its high selectivity for the A3 subtype suggests its potential use in investigating the specific roles of this receptor or for developing targeted therapies. []

Relevance: While 3,5-diphenyl[1,2,4]triazolo[4,3-c]quinazoline shares a similar structure with 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline, the key difference lies in the fusion pattern of the triazole ring to the quinazoline core. This isomeric variation ([4,3-c] vs. [1,5-c]) significantly impacts the compound's interaction with adenosine receptors, highlighting the importance of regioisomerism in drug design and development. []

1-Amino-5-aryl-2-mercapto-1H[1,2,4]triazolo[1,5-c]quinazolin-4-ium hydroxides, inner salts

Compound Description: These compounds are mesoionic derivatives of [, , ]triazolo[1,5-c]quinazolines. They exhibit interesting reactivity and can undergo ring-opening reactions under acidic conditions, leading to the formation of 4-amino-3-[2-(aroylamino)-phenyl]-4,5-dihydro-5-thioxo-1H-1,2,4-triazoles. []

Relevance: These compounds highlight the chemical reactivity and synthetic versatility of the [, , ]triazolo[1,5-c]quinazoline core. Compared to 2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline, the presence of amino and mercapto substituents on the triazole ring significantly influences their reactivity and potential for further derivatization. Understanding these transformations is crucial for exploring the broader chemical space and potential applications of this class of compounds. []

Properties

Product Name

2-(4,5-dibromo-2-thienyl)[1,2,4]triazolo[1,5-c]quinazoline

IUPAC Name

2-(4,5-dibromothiophen-2-yl)-[1,2,4]triazolo[1,5-c]quinazoline

Molecular Formula

C13H6Br2N4S

Molecular Weight

410.09 g/mol

InChI

InChI=1S/C13H6Br2N4S/c14-8-5-10(20-11(8)15)12-17-13-7-3-1-2-4-9(7)16-6-19(13)18-12/h1-6H

InChI Key

HBTMWMBCSUKVSI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=C(S4)Br)Br

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC(=C(S4)Br)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.